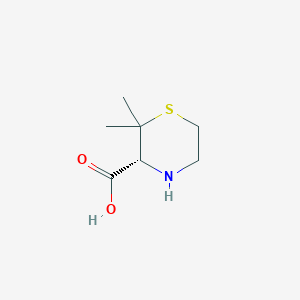

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-2,2-dimethylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNGSCRYZMXTEK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](NCCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation of Carboxyl Group

Activation of the carboxyl group is a critical step for coupling reactions. This is frequently accomplished by converting the carboxylic acid or its ester into an acid chloride using reagents like thionyl chloride or oxalyl chloride with catalytic dimethylformamide (DMF) in aprotic solvents under reflux or room temperature conditions.

This activated intermediate facilitates subsequent amide bond formation or coupling with nucleophiles such as hydroxylamine or sulfonyl chlorides.

Coupling Reactions

Coupling of the activated 2,2-dimethylthiomorpholine-3-carboxylic acid derivatives with various aromatic sulfonyl chlorides or hydroxylamine derivatives is conducted in polar aprotic solvents like dimethylformamide (DMF), often in the presence of bases such as potassium carbonate to neutralize generated acids and drive the reaction forward.

Reaction temperatures are controlled, usually ranging from -5°C to room temperature or slightly elevated temperatures (up to 90°C) depending on the reactants and desired reaction rates.

Reaction times vary from 2 to 20 hours, with stirring to ensure complete conversion.

Deprotection and Hydrolysis

Removal of ester protecting groups to yield the free carboxylic acid is typically performed by treatment with potassium carbonate in aqueous methanol or by using trifluoroacetic acid in dichloromethane in the presence of scavengers like anisole to prevent side reactions.

Hydrolysis conditions are mild to preserve stereochemical integrity and avoid ring opening or other degradations.

Purification

Products are isolated by extraction into organic solvents such as ethyl acetate, diethyl ether, or dichloromethane, followed by drying over magnesium sulfate and concentration.

Further purification is achieved through standard chromatographic techniques (silica gel column chromatography), crystallization, or distillation depending on the physical properties of the compound.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| (i) Protection | Acetylation of phenolic/hydroxyl groups | Acetic anhydride, pyridine | Protects sensitive groups |

| (ii) Activation | Conversion to acid chloride | Thionyl chloride or oxalyl chloride, DMF catalyst, reflux or RT | Activates carboxyl for coupling |

| (iii) Coupling | Reaction with sulfonyl chloride or hydroxylamine | DMF, K2CO3, 0°C to 90°C, 2–20 h | Forms amide or sulfonamide bond |

| (iv) Deprotection | Ester hydrolysis | K2CO3 in aqueous MeOH or TFA/DCM with anisole | Yields free acid |

| (v) Purification | Extraction and chromatography | EtOAc, diethyl ether, silica gel | Isolates pure compound |

The use of tert-butyl esters as protecting groups for the carboxylic acid moiety has been shown to facilitate clean deprotection under mild basic or acidic conditions without racemization of the chiral center.

Coupling reactions in DMF with potassium carbonate provide high yields and selectivity, minimizing side reactions and allowing for efficient scale-up.

Temperature control during coupling and deprotection is critical to maintain stereochemical purity and to avoid decomposition of the thiomorpholine ring.

Solid-phase synthesis approaches have been explored for related hydroxamide derivatives of (R)-2,2-dimethylthiomorpholine-3-carboxylic acid, enabling rapid parallel synthesis and purification.

The preparation of this compound involves a sequence of protection, activation, coupling, and deprotection steps. Key reagents include acetic anhydride for protection, thionyl chloride or oxalyl chloride for activation, potassium carbonate as base, and trifluoroacetic acid for deprotection. Polar aprotic solvents such as DMF are preferred for coupling reactions. The use of tert-butyl esters as protecting groups and careful control of reaction conditions ensures high yields and stereochemical integrity. Purification is achieved through extraction and chromatography.

This synthetic approach is supported by multiple patent disclosures and research articles, demonstrating the robustness and versatility of these methods for producing this compound and its derivatives for further chemical and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-2,2-dimethylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Substitution: The hydrogen atoms on the thiomorpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

®-2,2-dimethylthiomorpholine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,2-dimethylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiomorpholine ring and carboxylic acid group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-2,2-Dimethylthiomorpholine-3-carboxylic Acid

The S-enantiomer shares identical molecular formula and functional groups but differs in spatial arrangement. Such stereochemical differences can critically influence biological activity. For instance, enantiomers may exhibit varying binding affinities to chiral targets (e.g., enzymes or receptors).

Key Differences :

Parent Compound: Thiomorpholine-3-carboxylic Acid

Thiomorpholine-3-carboxylic acid (CAS 65527-54-0) lacks the 2,2-dimethyl substituents.

Comparison Highlights :

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic Acid (CAS 1543418-92-3)

This analog introduces a furan-2-ylmethyl group at the 4-position of the thiomorpholine ring. The furan moiety, an aromatic oxygen-containing heterocycle, may alter electronic properties and binding interactions.

Functional Implications :

Thiophene-Based Analogs (e.g., Thiophene-2-carboxylic Acid)

Thiophene-2-carboxylic acid (CAS 527-72-0) replaces the thiomorpholine ring with a thiophene ring. The aromatic thiophene system contrasts with the saturated thiomorpholine, influencing electronic and steric properties.

Critical Differences :

- Aromaticity vs. Saturation : Thiophene’s aromaticity enhances stability but may reduce conformational flexibility compared to thiomorpholine.

- Acidity : The carboxylic acid group in thiophene-2-carboxylic acid (pKa ~2.5) is more acidic than thiomorpholine derivatives (pKa ~4–5), affecting ionization under physiological conditions .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (R)-2,2-Dimethylthiomorpholine-3-carboxylic acid | 65527-54-0 | C₇H₁₁NO₂S | 173.23 | 2,2-dimethyl, 3-COOH |

| (S)-2,2-Dimethylthiomorpholine-3-carboxylic acid | 84915-43-5 | C₇H₁₁NO₂S | 173.23 | 2,2-dimethyl, 3-COOH |

| Thiomorpholine-3-carboxylic acid | 65527-54-0 | C₅H₇NO₂S | 145.18 | 3-COOH |

| 4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid | 1543418-92-3 | C₁₀H₁₁NO₃S | 225.26 | 4-(furan-2-yl)methyl, 3-COOH |

| Thiophene-2-carboxylic acid | 527-72-0 | C₅H₄O₂S | 128.15 | Thiophene ring, 2-COOH |

Table 2: Commercial Availability and Purity

| Compound Name | Supplier | Purity | Available Quantity |

|---|---|---|---|

| (S)-2,2-Dimethylthiomorpholine-3-carboxylic acid | Biopharmacule | 97% | 100 mg |

| Thiophene-2-carboxylic acid | Thermo Fisher | Not specified | Lab-scale quantities |

| Thiomorpholine-3-carboxylic acid hydrochloride | Hairui Chem | 98% | 1 g |

Research and Application Insights

- Pharmacological Potential: Thiomorpholine derivatives are explored as building blocks in drug discovery, particularly for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .

- Synthetic Utility : The dimethyl and furan-substituted analogs highlight the scaffold’s versatility for modular synthesis .

- Safety and Handling : Thiophene-2-carboxylic acid is classified for R&D use only, emphasizing the need for cautious handling of sulfur-containing acids .

Biological Activity

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid is a chiral compound belonging to the class of thiomorpholines. Its unique structure, characterized by a morpholine ring substituted with two methyl groups and a carboxylic acid group, imparts significant biological activity. This article reviews the biological properties, potential applications, and relevant research findings concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NO2S. The presence of sulfur in its thiomorpholine structure enhances its reactivity and biological interactions compared to other non-thioether analogs. The compound's chirality is essential for its biological activity, as different enantiomers may exhibit distinct pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : This compound may interact with various nuclear receptors, influencing gene expression related to inflammation and metabolism.

- Enzyme Inhibition : The carboxylic acid group can participate in enzyme-substrate interactions, potentially inhibiting enzymes involved in metabolic pathways.

- Cell Signaling : It may affect signaling pathways by modulating the activity of proteins involved in cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes.

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 7.5 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 6.0 | ROS-mediated cytotoxicity |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate:

- Bioavailability : High oral bioavailability due to favorable solubility.

- Metabolism : Primarily metabolized by carboxylesterases, leading to the formation of less active metabolites.

Applications in Drug Development

Due to its unique biological activities, this compound is being explored as a lead compound for the development of new pharmaceuticals targeting inflammatory diseases and cancer therapies. Its ability to modulate receptor activity positions it as a candidate for further investigation in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2,2-dimethylthiomorpholine-3-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of thiomorpholine derivatives often employs the Gewald reaction or coupling strategies using tert-butoxycarbonyl (Boc) protection groups. For example, describes a Gewald-based synthesis for structurally analogous thiophene-carboxylic acids, involving cyanoacetate and sulfur under basic conditions. To achieve enantiomeric purity for the (R)-configuration, chiral resolution techniques (e.g., chiral chromatography) or asymmetric catalysis should be applied. highlights the availability of (S)-enantiomers, suggesting that enantiomeric separation via chiral stationary phases (e.g., polysaccharide-based columns) is feasible .

Q. Which analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C-NMR (as in ) to confirm the thiomorpholine ring and methyl substituents.

- Chiral HPLC : To verify enantiomeric excess (EE) and resolve (R)- and (S)-enantiomers, referencing ’s distinction between enantiomers.

- Mass Spectrometry : High-resolution MS for molecular weight validation (e.g., Mol.weight 275.37 in ).

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer : Based on thiomorpholine safety data ( ), store the compound under inert gas (N/Ar) at –20°C to minimize oxidation of the sulfur moiety. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 24 hours), monitored by HPLC .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between (R)- and (S)-enantiomers of this compound?

- Methodological Answer : Discrepancies may arise from differences in target binding or metabolic stability. A systematic approach includes:

- Docking Studies : Computational modeling (e.g., molecular dynamics) to compare enantiomer-target interactions.

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., human/rat CYP450 enzymes).

- Functional Assays : Compare IC values in cell-based assays, ensuring enantiomeric purity ≥98% (as in ’s 97% purity threshold) .

Q. How can researchers optimize the synthetic yield of the (R)-enantiomer while minimizing diastereomer formation?

- Methodological Answer : Key steps involve:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.

- Protecting Group Strategy : Boc protection (as in ’s tert-butoxycarbonyl derivative) to stabilize intermediates.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Use tools like ADMET Predictor or Schrödinger’s QikProp to estimate:

- logP : Octanol-water partition coefficient (referencing ’s partition coefficient data for thiophene analogs).

- Solubility : Molecular dynamics simulations in explicit solvent models (e.g., water/DMSO).

- pKa : Density functional theory (DFT) calculations for ionization states .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer : A multi-tiered approach:

- Enzyme Assays : Measure inhibition kinetics (K, IC) using fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Mutagenesis Studies : Identify critical residues in the enzyme’s active site via site-directed mutagenesis.

- Cross-Validation : Compare results with structurally related compounds (e.g., thiophene-carboxylic acids in ) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., GraphPad Prism ):

- Four-Parameter Logistic Curve : Fit EC/LC values.

- ANOVA with Tukey’s Post Hoc Test : Compare toxicity across enantiomers or derivatives.

- Hill Slope Analysis : Assess cooperativity in dose-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.